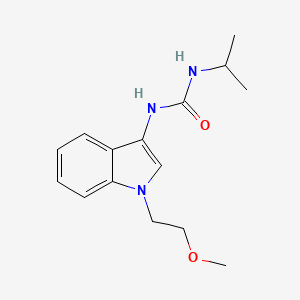

![molecular formula C15H14ClNO4S B2994787 [Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid CAS No. 276695-40-0](/img/structure/B2994787.png)

[Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

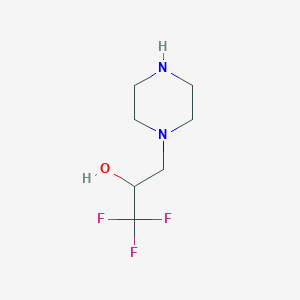

“[Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid” is a complex organic compound. It contains a benzyl group, a 4-chloro-benzenesulfonyl group, an amino group, and an acetic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a benzyl amine with 4-chlorobenzenesulfonyl chloride . The 4-chlorobenzenesulfonyl chloride can be prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . The resulting product can then be reacted with acetic acid to introduce the acetic acid group .Chemical Reactions Analysis

The compound, due to the presence of the sulfonyl chloride group, is likely to undergo reactions typical of sulfonyl chlorides. These include reactions with amines to form sulfonamides and with alcohols to form sulfonate esters .Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Egbujor, Okoro, and Okafor (2019) focused on the synthesis of new phenylsulfamoyl carboxylic acids, which includes compounds similar to Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid. These compounds were tested for their antimicrobial activities against various microorganisms, including Staphylococcus aureus and Escherichia coli, and showed promising results compared to standard drugs like Ofloxacin and Penicillin. The compounds also exhibited significant antioxidant activities and were found to be potential antibacterial, antifungal, antioxidant, and antitrypanosome agents (Egbujor, Okoro, & Okafor, 2019).

Environmental Applications

Alonso, Castillo, and Barceló (1999) described the use of polystyrene divinylbenzene sorbent for the enrichment of benzene- and naphthalenesulfonates from industrial wastewaters, including compounds related to Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid. This research is significant for environmental monitoring and the treatment of industrial effluents, highlighting the utility of these compounds in environmental applications (Alonso, Castillo, & Barceló, 1999).

Anticancer and Apoptotic Activities

A study by Żołnowska et al. (2016) synthesized novel benzenesulfonamide derivatives and tested their anticancer activities. They found that these compounds, which are structurally related to Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid, showed significant cytotoxic activity against human cancer cell lines and induced apoptotic cell death, suggesting their potential use in cancer treatment (Żołnowska et al., 2016).

Vascular Smooth Muscle Cell Proliferation Inhibition

Research by Baskar et al. (2008) demonstrated that S-diclofenac, a compound similar to Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid, inhibits the proliferation of rat vascular smooth muscle cells. This finding is relevant for diseases like atherosclerosis and restenosis after vascular injury, suggesting potential therapeutic applications (Baskar et al., 2008).

Mechanism of Action

Target of Action

It is known that sulfonamide compounds often target enzymes or proteins involved in critical cellular processes .

Mode of Action

The compound likely interacts with its targets through the sulfonamide group, which can form hydrogen bonds with amino acid residues in the target protein. This interaction can inhibit the function of the target, leading to changes in cellular processes .

Biochemical Pathways

Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth . It’s possible that Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid may have a similar effect on certain biochemical pathways.

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on the known effects of sulfonamides, it can be inferred that the compound may inhibit the growth of certain cells or microorganisms by interfering with critical cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets .

properties

IUPAC Name |

2-[benzyl-(4-chlorophenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c16-13-6-8-14(9-7-13)22(20,21)17(11-15(18)19)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVGYZQZTZCLRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid | |

CAS RN |

276695-40-0 |

Source

|

| Record name | 2-(N-benzyl4-chlorobenzenesulfonamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2994709.png)

![8-(5,7-dichloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2994714.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2994715.png)

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2994721.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate](/img/structure/B2994722.png)

![2-(ethylthio)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2994726.png)